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Introduction

Pridopidine is a first-in-class, orally administered, highly selective Sigma-1 Receptor (S1R)

agonist in clinical development for neurodegenerative disorders such as Huntington's disease

(HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] The S1R is a chaperone protein located

at the endoplasmic reticulum (ER)-mitochondria interface, where it regulates crucial cellular

pathways often impaired in neurodegenerative conditions, including neuroprotection, cellular

stress reduction, and neuroplasticity.[4][5][6] Pridopidine's activation of S1R is believed to exert

neuroprotective effects by enhancing the production and transport of Brain-Derived

Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and synaptic

plasticity.[4][5][7][8] These application notes provide a detailed overview and protocols for

assessing the therapeutic potential of pridopidine by measuring its effects on synaptic plasticity.

Mechanism of Action: Pridopidine-S1R Signaling
Pathway
Pridopidine binds to the S1R with high affinity, approximately 100 times higher than its affinity

for the dopamine D2 receptor.[4] Activation of S1R by pridopidine initiates a signaling cascade

that promotes neuronal health and plasticity. A core component of this mechanism is the

upregulation of the BDNF pathway.[4] S1R activation enhances the secretion of BDNF, which

then binds to its receptor, Tropomyosin receptor kinase B (TrkB).[4][5][6] This binding triggers

downstream signaling pathways, including the AKT/PI3K and ERK pathways, which are crucial

for neuronal survival, dendritic growth, and synaptic strengthening.[4][9] In disease models,
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pridopidine has been shown to rescue the trafficking of BDNF and TrkB, restoring neurotrophin

signaling at the synapse.[5][6]
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Caption: Pridopidine's S1R-mediated signaling pathway.

Application Data
Quantitative data from preclinical studies demonstrate pridopidine's ability to modulate key

aspects of synaptic plasticity.

Table 1: Effect of Pridopidine on Long-Term Potentiation (LTP)

Model System Treatment
LTP
Measurement

Result Reference

Hippocampal
Slices (WT
Mice)

Pridopidine (1
µM)

Field EPSP
Slope

Potentiation of
148.0 ± 7.9%

[10]

Hippocampal

Slices (WT Mice)

+ Aβ₁₋₄₂

Pridopidine (1

µM)

Field EPSP

Slope

Rescued LTP to

140.2 ± 8.7%
[10]

| Neurons from Alzheimer's Mice | Pridopidine | Long-Term Potentiation | Increased LTP |[7] |

Table 2: Effect of Pridopidine on Dendritic Spine Density
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Model System Treatment Duration Result Reference

Neurons from
Alzheimer's
Mice (In Vitro)

Pridopidine -
Increased
spine density

[7]

| 5-month-old Alzheimer's Mice (In Vivo) | Pridopidine (30mg/kg, oral) | 1 month | Restored

spine density |[7] |

Table 3: Effect of Pridopidine on Key Signaling Molecules

Model System Treatment Target Protein Result Reference

Rat
Neuroblastom
a Cells

Pridopidine
BDNF
Secretion

Enhanced
BDNF protein
secretion
(S1R-
dependent)

[4]

Wild-Type Motor

Neurons

Pridopidine (0.1

µM - 1 µM)
pERK / ERK

~3.5-4 fold

increase in ERK

phosphorylation

[9]

SOD1 G93A

Motor Neurons

Pridopidine (0.1

µM - 1 µM)
pERK / ERK

~2.9-8.5 fold

increase in ERK

phosphorylation

[9]

| Wild-Type Motor Neurons | Pridopidine | pAKT / AKT | No significant change |[9] |

Experimental Protocols
Protocol 1: Assessing Long-Term Potentiation (LTP) in
Acute Hippocampal Slices
This protocol describes how to measure the effect of pridopidine on LTP at the Schaffer

collateral-CA1 synapse in acute mouse hippocampal slices using extracellular field recordings.

[11][12][13]
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LTP Experimental Workflow

1. Slice Preparation
(400-μm transverse hippocampal slices)

2. Recovery
(Incubate in ACSF at 37°C for 30 min,

then RT for >1 hr)

3. Slice Placement & Equilibration
(Transfer to recording chamber, perfuse with ACSF)

4. Input/Output Curve
(Determine half-maximal stimulus intensity)

5. Baseline Recording
(Record fEPSPs for 15-30 min at 0.05 Hz)

6. Drug Application
(Switch to ACSF with Pridopidine or Vehicle)

7. LTP Induction
(High-Frequency Stimulation, e.g., 100 Hz for 1s)

8. Post-Induction Recording
(Record fEPSPs for 60 min)

9. Data Analysis
(Normalize fEPSP slope to baseline)

Click to download full resolution via product page

Caption: Workflow for assessing pridopidine's effect on LTP.
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Methodology:

Slice Preparation:

Anesthetize and decapitate an adult mouse.

Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) artificial

cerebrospinal fluid (ACSF).

Prepare 400-μm thick transverse hippocampal slices using a vibratome.[13]

Transfer slices to a recovery chamber with carbogenated ACSF, incubate at 37°C for 30

minutes, and then maintain at room temperature for at least 1 hour before recording.[13]

Electrophysiology:

Transfer a single slice to the recording chamber, continuously perfused with carbogenated

ACSF at ~2 mL/min.

Place a stimulating electrode on the Schaffer collateral axons and a recording electrode in

the stratum radiatum of the CA1 region.[12]

Generate an input-output curve to determine the stimulus intensity that elicits a field

excitatory postsynaptic potential (fEPSP) of 50% of the maximal response. This intensity

will be used for the remainder of the experiment.[13]

Experimental Procedure:

Baseline Recording: Record stable baseline fEPSPs for 15-30 minutes by delivering

stimuli at 0.05 Hz.[11][12]

Drug Application: Perfuse the slice with either vehicle-containing ACSF (control group) or

pridopidine-containing ACSF (e.g., 1 µM) for 20-30 minutes prior to LTP induction.

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as a

single tetanus of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[11]
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Post-Induction Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes

following the induction protocol to measure the potentiation.[11]

Data Analysis:

Measure the initial slope of the fEPSP for each time point.

Normalize the fEPSP slopes from the post-induction period to the average baseline slope.

Compare the degree of potentiation between the pridopidine-treated group and the vehicle

control group.

Protocol 2: Analysis of Dendritic Spine Density and
Morphology
This protocol details a method for quantifying changes in dendritic spine density in cultured

neurons or brain tissue from treated animals. The Golgi-Cox staining method is described here

for its robustness in visualizing neuronal morphology.[14][15]
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Dendritic Spine Analysis Workflow

1. Animal Treatment
(Administer Pridopidine or Vehicle daily)

2. Perfusion & Fixation
(Transcardial perfusion with saline then PFA)

3. Golgi-Cox Staining
(Immerse brain tissue in Golgi-Cox solution for 14 days)

4. Sectioning
(Cut 100-200 μm sections on a vibratome)

5. Imaging
(Acquire Z-stacks of dendrites using a

confocal or bright-field microscope)

6. Dendrite Selection
(Select secondary or tertiary dendrites

from pyramidal neurons)

7. Spine Quantification
(Manually or semi-automatically count spines

per unit length of dendrite)

8. Data Analysis
(Compare spine density between groups.

Classify spine morphology if needed)

Click to download full resolution via product page

Caption: Workflow for dendritic spine density analysis.
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Methodology:

Tissue Preparation:

Following a chronic treatment paradigm with pridopidine (e.g., 30 mg/kg daily for 1 month)

or vehicle, deeply anesthetize the animals.[7]

Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

Dissect the brain and post-fix overnight in 4% PFA.

Immerse the brain tissue block (e.g., hippocampus or cortex) in a Golgi-Cox solution and

store in the dark for 14 days.

Sectioning and Imaging:

Transfer the tissue to a sucrose solution for cryoprotection.

Section the tissue at 100-200 μm using a vibratome.

Mount sections on slides and follow the staining development protocol for Golgi-Cox.

Using a bright-field or confocal microscope, acquire high-magnification (60x or 100x oil-

immersion objective) Z-stack images of well-impregnated pyramidal neurons.

Quantification and Analysis:

Select secondary or tertiary dendritic segments of at least 20 µm in length for analysis.

Using imaging software (e.g., ImageJ/Fiji with NeuronJ plugin or Imaris), manually or

semi-automatically trace the selected dendritic segments.

Count all protrusions (spines) along the traced length.

Calculate spine density as the number of spines per 10 µm of dendrite length.

(Optional) Classify spines based on morphology (e.g., thin, stubby, mushroom) to assess

changes in spine maturity.[16]
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Compare the average spine density between pridopidine- and vehicle-treated groups.

Protocol 3: Western Blot Analysis of Synaptic Signaling
Proteins
This protocol provides a method for quantifying the expression and phosphorylation status of

key proteins in the pridopidine signaling pathway, such as ERK, AKT, and TrkB.[17][18][19][20]
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Western Blot Workflow
1. Sample Preparation

(Harvest tissue/cells after Pridopidine treatment.
Lyse in RIPA buffer with inhibitors)

2. Protein Quantification
(BCA or Bradford assay)

3. SDS-PAGE
(Separate protein lysates by molecular weight)

4. Protein Transfer
(Transfer proteins to a PVDF or

nitrocellulose membrane)

5. Blocking
(Incubate membrane in 5% BSA or milk

to prevent non-specific binding)

6. Primary Antibody Incubation
(Incubate overnight at 4°C with anti-pERK,

anti-ERK, etc.)

7. Secondary Antibody Incubation
(Incubate with HRP- or fluorescently-conjugated

secondary antibody)

8. Signal Detection
(Use ECL substrate or fluorescent imaging system)

9. Data Analysis
(Densitometry analysis. Normalize phosphoprotein

to total protein)

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of synaptic proteins.
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Methodology:

Sample Preparation and Protein Quantification:

Treat cultured neurons or animals with pridopidine for the desired duration.

Harvest cells or dissect brain tissue (e.g., hippocampus) on ice.

Homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

[20]

Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[20]

Determine the protein concentration of each sample using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).[18]

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.[18]

Immunoblotting:

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat

milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to

reduce non-specific antibody binding.[18]

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

Use antibodies specific for the proteins of interest (e.g., anti-pERK, anti-total ERK, anti-

pAKT, anti-total AKT, anti-TrkB).

Wash the membrane three times with TBST.
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Incubate with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescently-

conjugated secondary antibody for 1 hour at room temperature.[18]

Wash the membrane again three times with TBST.

Detection and Analysis:

For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate

and capture the signal using an imaging system.

For fluorescent antibodies, use a fluorescent imaging system to detect the signal.[19]

Quantify the band intensity using densitometry software (e.g., ImageJ).

Normalize the signal for phosphoproteins to the corresponding total protein signal.

Normalize all values to a loading control (e.g., GAPDH or β-actin).

Compare protein expression/phosphorylation levels between pridopidine- and vehicle-

treated groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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